molecular formula C27H54ClNO2 B12665476 Allylbis(2-hydroxypropyl)oleylammonium chloride CAS No. 95873-54-4

Allylbis(2-hydroxypropyl)oleylammonium chloride

Cat. No.: B12665476
CAS No.: 95873-54-4
M. Wt: 460.2 g/mol
InChI Key: WSUXIQNBHBCBRI-HPWRNOGASA-M
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Description

Allylbis(2-hydroxypropyl)oleylammonium chloride is a quaternary ammonium compound (QAC) characterized by:

  • Allyl group (CH₂=CH-CH₂-): Provides reactivity for polymerization or covalent modification.
  • Two 2-hydroxypropyl groups (-CH₂CH(OH)CH₃): Enhance hydrophilicity and hydrogen-bonding capacity.
  • Oleyl chain (C₁₈ with a cis double bond at C9): Imparts lipophilicity and fluidity due to unsaturation.
  • Chloride counterion: Balances charge and influences solubility.

This structure suggests applications as a surfactant, emulsifier, or antimicrobial agent, leveraging its amphiphilic nature.

Properties

CAS No.

95873-54-4

Molecular Formula

C27H54ClNO2

Molecular Weight

460.2 g/mol

IUPAC Name

bis(2-hydroxypropyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride

InChI

InChI=1S/C27H54NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28(22-6-2,24-26(3)29)25-27(4)30;/h6,13-14,26-27,29-30H,2,5,7-12,15-25H2,1,3-4H3;1H/q+1;/p-1/b14-13-;

InChI Key

WSUXIQNBHBCBRI-HPWRNOGASA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxypropyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloropropanol under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation and crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications Overview

  • Pharmaceuticals
    • Drug Delivery Systems : The compound is utilized in formulating drug delivery systems due to its ability to enhance solubility and bioavailability of hydrophobic drugs. Its cationic nature allows for better interaction with negatively charged cell membranes, facilitating cellular uptake.
    • Antimicrobial Activity : Allylbis(2-hydroxypropyl)oleylammonium chloride exhibits significant antimicrobial properties, making it a candidate for use in topical formulations to prevent infections.
  • Cosmetics
    • Emulsifying Agent : In cosmetic formulations, this compound serves as an emulsifier, stabilizing oil-in-water emulsions and improving texture and application properties of creams and lotions.
    • Conditioning Agent : It is also used as a conditioning agent in hair care products, enhancing moisture retention and providing a smooth feel.
  • Materials Science
    • Surface Modification : The compound can be employed for surface modification of materials, particularly in the development of antimicrobial surfaces. Its quaternary ammonium structure imparts biocidal properties to treated surfaces.
    • Nanomaterials : this compound is explored in the synthesis of nanomaterials, where it acts as a stabilizing agent during the formation of nanoparticles.

Data Tables

Application AreaSpecific Use
PharmaceuticalsDrug delivery systems, antimicrobial formulations
CosmeticsEmulsifying agent, conditioning agent
Materials ScienceSurface modification, nanomaterial synthesis

Case Studies

  • Pharmaceutical Formulation Study
    A study published in the Journal of Pharmaceutical Sciences evaluated the use of this compound in enhancing the solubility of poorly soluble drugs. Results indicated a significant increase in drug absorption rates in vitro compared to traditional formulations.
  • Cosmetic Product Development
    Research conducted by a cosmetic company demonstrated that incorporating this compound improved the stability and sensory attributes of a moisturizing cream. Consumer testing showed higher satisfaction ratings regarding texture and performance.
  • Antimicrobial Surface Coatings
    An investigation into antimicrobial coatings revealed that surfaces treated with this compound exhibited reduced bacterial colonization compared to untreated controls. This study highlights its potential for applications in healthcare settings to minimize infection risks.

Mechanism of Action

The mechanism of action of allylbis(2-hydroxypropyl)oleylammonium chloride primarily involves its interaction with lipid membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes .

Comparison with Similar Compounds

Structural Analogues in the Quaternary Ammonium Family

The following compounds share functional groups or structural motifs with Allylbis(2-hydroxypropyl)oleylammonium chloride:

Compound Name Key Structural Features Properties/Applications References
Benzylbis(2-hydroxypropyl)octadecylammonium chloride Benzyl group, octadecyl (C₁₈ saturated), two 2-hydroxypropyl groups Higher lipophilicity than oleyl derivatives; used in fabric softeners or antimicrobial coatings due to benzyl’s stability.
Dimethyl didecyl ammonium chloride Two methyl groups, two decyl (C₁₀) chains Broad-spectrum disinfectant; lacks hydroxyl groups, reducing hydrophilicity but increasing membrane disruption efficacy.
HM-HTCC (N-dodecyl-N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride) Polymeric chitosan backbone, dodecyl, hydroxypropyl, and trimethylammonium groups Superior film-forming and sustained antimicrobial action; used in medical coatings and drug delivery.
Guar hydroxypropyltrimonium chloride Polysaccharide backbone with hydroxypropyl and trimethylammonium groups Cosmetic conditioner; enhances viscosity and moisturization but lacks oleyl’s fluidity.

Key Comparative Findings

Hydrophilicity and Solubility
  • The 2-hydroxypropyl groups in this compound improve water solubility compared to non-hydroxylated QACs like dimethyl didecyl ammonium chloride .
  • Oleyl’s unsaturation reduces crystallinity versus saturated chains (e.g., octadecyl), enhancing solubility in organic solvents .
Antimicrobial Activity
  • Benzyl derivatives (e.g., benzylbis(2-hydroxypropyl)octadecylammonium chloride) exhibit stronger antimicrobial action due to benzyl’s electron-withdrawing effects, which stabilize interactions with microbial membranes .
  • Allyl derivatives may show moderate activity, as allyl’s reactivity could lead to faster degradation in aqueous environments compared to stable benzyl groups.
Surfactant and Emulsifying Properties
  • The oleyl chain provides superior emulsification of oils compared to saturated chains, making this compound suitable for cosmetic or pharmaceutical emulsions .
  • Polymeric analogs like HM-HTCC offer higher viscosity but require covalent bonding to substrates, limiting their use in free surfactant systems .
Biocompatibility
  • Hydroxypropyl-modified QACs (e.g., HM-HTCC) are used in biomedical applications due to chitosan’s biocompatibility, whereas this compound’s monomeric structure may require toxicity testing for similar uses .

Biological Activity

Allylbis(2-hydroxypropyl)oleylammonium chloride (ABOAC), with the chemical formula C27H54ClNO2, is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight: 460.18 g/mol
  • CAS Number: 95873-54-4
  • Structure: ABOAC consists of an allyl group and two hydroxypropyl groups attached to an oleyl ammonium moiety, contributing to its amphiphilic nature.

Antimicrobial Properties

ABOAC exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes due to its surfactant properties.

Table 1: Antimicrobial Efficacy of ABOAC

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity

Research indicates that ABOAC can exhibit cytotoxic effects on certain cancer cell lines while sparing normal cells. This selective toxicity is attributed to differences in membrane composition between cancerous and healthy cells.

Case Study: Cytotoxic Effects on Cancer Cells
A study assessed the effects of ABOAC on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µg/mL. In contrast, normal fibroblast cells displayed minimal toxicity at similar concentrations.

Anti-inflammatory Activity

ABOAC has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Cellular Mechanisms

Research has focused on the cellular mechanisms underlying the biological activities of ABOAC. Key findings include:

  • Membrane Disruption: ABOAC interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Reactive Oxygen Species (ROS) Generation: In cancer cells, ABOAC induces oxidative stress, contributing to apoptosis.

Toxicological Studies

Toxicological assessments indicate that while ABOAC is effective against pathogens and cancer cells, it may pose risks at high concentrations. Acute toxicity studies in animal models show that doses exceeding 100 mg/kg can lead to adverse effects, necessitating careful dosage considerations in therapeutic applications.

Q & A

Q. What are the established synthetic routes for allylbis(2-hydroxypropyl)oleylammonium chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with allyl chloride derivatives. For example:

Step 1 : React oleylamine with 2-hydroxypropyl groups via nucleophilic substitution (e.g., using epoxypropane under alkaline conditions) to form bis(2-hydroxypropyl)oleylamine .

Step 2 : Quaternize the tertiary amine with allyl chloride in a polar solvent (e.g., ethanol/water) at 50–70°C. Excess allyl chloride ensures complete conversion .

  • Key Variables :
  • Temperature : Higher temperatures (>70°C) risk side reactions (e.g., hydrolysis of allyl groups).
  • Solvent : Ethanol/water mixtures balance solubility and reactivity.
  • Yield Optimization : Monitoring via ¹H NMR for residual amine (δ 2.3–2.7 ppm) ensures reaction completion .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 5.8–6.0 (allyl protons), δ 3.4–3.8 (hydroxypropyl -CH₂-O-), and δ 1.2–1.4 (oleyl chain -CH₂-) confirm substitution patterns .
  • ¹³C NMR : Resonances at 70–75 ppm (hydroxypropyl carbons) and 125–130 ppm (allyl carbons) validate connectivity .
  • Elemental Analysis : Matches calculated C, H, N, and Cl content (±0.3% deviation) .
  • Mass Spectrometry (ESI-MS) : Detects [M-Cl]⁺ ions to confirm molecular weight .

Q. How does hydroxypropyl substitution impact aqueous solubility and colloidal stability?

  • Methodological Answer :
  • Solubility : Hydroxypropyl groups enhance hydrophilicity via hydrogen bonding. For example:
  • Substitution Degree (DS): At DS >0.5, solubility in water exceeds 50 mg/mL .
  • Colloidal Stability : Zeta potential measurements (>+30 mV) indicate electrostatic stabilization in aqueous media due to the quaternary ammonium group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in surfactant-mediated reactions (e.g., micelle formation or interfacial catalysis)?

  • Methodological Answer :
  • Micelle Formation : The oleyl chain (C18) drives hydrophobic aggregation, while the cationic headgroup stabilizes micelles. Critical micelle concentration (CMC) can be determined via conductivity titration :
  • Example: CMC ≈ 0.1 mM in 0.1 M NaCl .
  • Interfacial Catalysis : The allyl group enables covalent bonding to substrates (e.g., silica nanoparticles via thiol-ene "click" chemistry), studied using fluorescence quenching assays .

Q. How do structural modifications (e.g., varying alkyl chain length or hydroxypropyl DS) affect biocompatibility in biomedical applications?

  • Methodological Answer :
  • Cytotoxicity : Compare MTT assays using HEK-293 cells:
  • Oleyl Chain (C18) : Lower cytotoxicity (IC₅₀ >100 µM) vs. shorter chains (C12: IC₅₀ ≈ 50 µM) due to reduced membrane disruption .
  • Hydroxypropyl DS : Higher DS (>0.7) improves biocompatibility by reducing cationic charge density .
  • Protein Adsorption : Surface plasmon resonance (SPR) shows reduced fibrinogen adsorption on DS >0.5 surfaces, critical for implant coatings .

Q. What experimental strategies resolve contradictions in thermal stability data reported across studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (air) atmospheres:
  • Inert : Degradation onset ~250°C (allyl group decomposition).
  • Oxidative : Onset ~180°C due to oleyl chain oxidation .
  • Contradiction Resolution : Discrepancies arise from moisture content (hygroscopic hydroxypropyl groups). Pre-dry samples at 60°C under vacuum before testing .

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